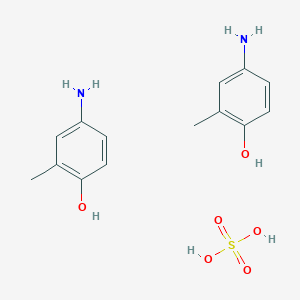
4-amino-2-methylphenol;sulfuric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-2-methylphenol; sulfuric acid is a compound that combines 4-amino-2-methylphenol with sulfuric acid. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is a derivative of phenol and is often used in research and industrial processes due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Amino-2-methylphenol can be synthesized through several methods. One common method involves the reduction of nitro compounds. For instance, nitrobenzene can be reduced using Raney copper in the presence of dilute sulfuric acid to yield 4-amino-2-methylphenol . Another method involves nucleophilic aromatic substitution, where an aryl halide is reacted with a nucleophile under specific conditions .
Industrial Production Methods
Industrial production of 4-amino-2-methylphenol typically involves large-scale reduction processes. The use of catalytic reduction methods, such as hydrogenation in the presence of a catalyst, is common in industrial settings. These methods ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-2-methylphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in many chemical processes.
Substitution: Nucleophilic aromatic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as Raney nickel or palladium on carbon are often used in reduction reactions.
Substitution: Strong bases like sodium hydroxide or potassium hydroxide are used in nucleophilic aromatic substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted phenols, quinones, and other aromatic compounds. These products are valuable intermediates in the synthesis of dyes, pharmaceuticals, and other industrial chemicals.
Wissenschaftliche Forschungsanwendungen
4-Amino-2-methylphenol; sulfuric acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-amino-2-methylphenol involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding . This interaction can disrupt metabolic pathways and affect cellular processes. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with aromatic residues in proteins .
Vergleich Mit ähnlichen Verbindungen
4-Amino-2-methylphenol is similar to other aminophenols, such as 2-aminophenol and 3-aminophenol. it has unique properties that make it distinct:
4-Amino-2-methylphenol: Known for its strong nucleophilic properties and ability to undergo various substitution reactions.
2-Aminophenol: More prone to oxidation and used primarily in photographic developers.
3-Aminophenol: Relatively stable and less reactive compared to its isomers.
These differences highlight the versatility and unique applications of 4-amino-2-methylphenol in various fields.
Eigenschaften
CAS-Nummer |
4698-30-0 |
|---|---|
Molekularformel |
C14H20N2O6S |
Molekulargewicht |
344.39 g/mol |
IUPAC-Name |
4-amino-2-methylphenol;sulfuric acid |
InChI |
InChI=1S/2C7H9NO.H2O4S/c2*1-5-4-6(8)2-3-7(5)9;1-5(2,3)4/h2*2-4,9H,8H2,1H3;(H2,1,2,3,4) |
InChI-Schlüssel |
UKRWQRGQHBHTHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)N)O.CC1=C(C=CC(=C1)N)O.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


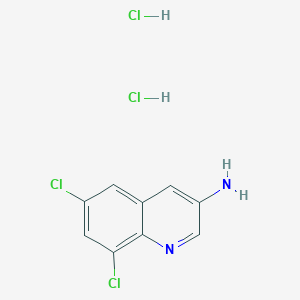




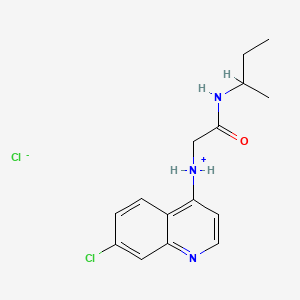


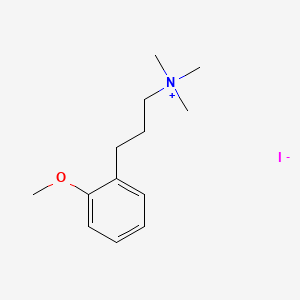

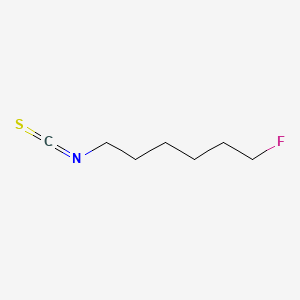
![dibutyl-[3-(2-ethoxy-5-fluorobenzoyl)oxypropyl]azanium;chloride](/img/structure/B13747589.png)
![Ethyl-(8a'R)-8a'-methyl-6'-oxo-3',4',6',7',8',8a'-hexahydro-2'H-spiro[1,3-dioxolane-2,1'-naphthalene]-5'-carboxylate](/img/structure/B13747593.png)

